An In-depth Technical Guide to the Physicochemical Properties of 4'-(Methylsulfonyl)acetanilide
An In-depth Technical Guide to the Physicochemical Properties of 4'-(Methylsulfonyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-(Methylsulfonyl)acetanilide, a key intermediate in pharmaceutical synthesis. As the landscape of drug discovery and development increasingly relies on a deep understanding of molecular characteristics to predict bioavailability, stability, and efficacy, this document serves as a critical resource for researchers. We will delve into the structural attributes, solubility, dissociation constant (pKa), and lipophilicity (logP) of this compound. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these essential parameters, underscoring the causality behind experimental choices to ensure self-validating and reproducible results.
Introduction: The Significance of 4'-(Methylsulfonyl)acetanilide in Medicinal Chemistry
4'-(Methylsulfonyl)acetanilide, a derivative of acetanilide, is a valuable building block in the synthesis of a variety of pharmacologically active molecules.[1] Its utility as a pharmaceutical intermediate stems from the presence of the methylsulfonyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a final drug substance.[1] The acetamido group also provides a handle for further chemical modifications. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and designing novel drug candidates with improved therapeutic profiles.
Chemical Structure and Identification:
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IUPAC Name: N-(4-(methylsulfonyl)phenyl)acetamide
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CAS Number: 22821-80-3[2]
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound govern its behavior in both chemical and biological systems. For 4'-(Methylsulfonyl)acetanilide, these parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Properties of 4'-(Methylsulfonyl)acetanilide
| Property | Value | Source/Method | Significance in Drug Development |
| Melting Point (°C) | 183 | [2] | Purity assessment, solid-state stability, and formulation development. |
| Boiling Point (°C) | 477.0 ± 37.0 (Predicted) | [2] | Important for purification by distillation if applicable, though less relevant for a solid. |
| Density (g/cm³) | 1.297 ± 0.06 (Predicted) | [2] | Influences formulation design and manufacturing processes. |
| pKa | 14.06 ± 0.70 (Predicted) | [2] | Determines the extent of ionization at physiological pH, affecting solubility and membrane permeability. |
| logP (Octanol-Water) | 1.048 (Predicted) | A measure of lipophilicity, which is a key determinant of membrane permeability and protein binding. | |
| Water Solubility (mol/L) | 10⁻¹.³⁷ (Predicted) | Crucial for dissolution and absorption in the gastrointestinal tract. |
Expert Insights: The predicted pKa of approximately 14 suggests that the amide proton is very weakly acidic, and the molecule will be predominantly in its neutral form at physiological pH. The predicted logP of around 1 indicates a balanced hydrophilic-lipophilic character, which is often a desirable trait for oral drug candidates. It is important to note that while predicted values are useful for initial assessment, experimental verification is crucial for accurate drug development decisions.
Spectroscopic and Structural Characterization
A comprehensive understanding of a molecule's structure is foundational. Spectroscopic data provides the necessary evidence for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum of 4'-(Methylsulfonyl)acetanilide provides key information about its functional groups. An experimental IR spectrum is available from the NIST WebBook.[2]
Key IR Absorption Bands:
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N-H Stretch: A peak is expected in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.
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C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ is indicative of the amide carbonyl group.
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S=O Stretch: Two strong absorption bands are expected for the sulfonyl group, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
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Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, confirm the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
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~2.2 ppm (singlet, 3H): Acetyl methyl protons (CH₃-C=O).
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~3.1 ppm (singlet, 3H): Methylsulfonyl protons (CH₃-SO₂).
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~7.7 ppm (doublet, 2H): Aromatic protons ortho to the acetamido group.
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~7.9 ppm (doublet, 2H): Aromatic protons ortho to the methylsulfonyl group.
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~8.0 ppm (singlet, 1H): Amide proton (N-H).
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
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~25 ppm: Acetyl methyl carbon (CH₃-C=O).
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~45 ppm: Methylsulfonyl carbon (CH₃-SO₂).
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~119 ppm: Aromatic carbons ortho to the acetamido group.
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~129 ppm: Aromatic carbons ortho to the methylsulfonyl group.
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~138 ppm: Aromatic carbon attached to the acetamido group.
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~143 ppm: Aromatic carbon attached to the methylsulfonyl group.
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~169 ppm: Carbonyl carbon (C=O).
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ should be observed at m/z 213. Subsequent fragmentation would likely involve the loss of the acetyl group (CH₃CO, 42 Da) to give a fragment at m/z 171, and cleavage of the methylsulfonyl group (CH₃SO₂, 79 Da) leading to a fragment at m/z 134.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating and provide a robust framework for the experimental determination of key physicochemical properties of 4'-(Methylsulfonyl)acetanilide.
Melting Point Determination
Causality: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities depress and broaden the melting point range. This method provides a rapid and reliable assessment of purity.
Protocol:
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Sample Preparation: Finely powder a small amount of dry 4'-(Methylsulfonyl)acetanilide.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Measurement:
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Heat the sample rapidly to approximately 10-15 °C below the expected melting point (183 °C).
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Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). A pure sample should have a melting range of 1-2 °C.
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Aqueous Solubility Determination (Shake-Flask Method)
Causality: This method directly measures the saturation concentration of the compound in water at a specific temperature, providing a fundamental value for biopharmaceutical assessment.
Protocol:
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Equilibration: Add an excess amount of 4'-(Methylsulfonyl)acetanilide to a known volume of purified water in a sealed vial.
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Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the solid from the saturated solution.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: Express the solubility in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Causality: For compounds with very weak acidity like 4'-(Methylsulfonyl)acetanilide, direct aqueous titration is challenging. This protocol utilizes a co-solvent to increase solubility and allow for accurate potentiometric measurement.
Protocol:
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Sample Preparation: Dissolve a precisely weighed amount of 4'-(Methylsulfonyl)acetanilide in a suitable co-solvent system (e.g., a mixture of methanol and water).
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For co-solvent systems, the apparent pKa (pKa') is determined, which can be extrapolated to obtain the aqueous pKa.
logP Determination (HPLC Method)
Causality: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. This method provides a rapid and reliable estimation of logP.
Protocol:
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System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
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Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (k') versus the known logP values.
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Sample Analysis: Inject a solution of 4'-(Methylsulfonyl)acetanilide and determine its retention time.
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Calculation: Calculate the capacity factor (k') for the target compound and use the calibration curve to determine its logP value.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical intermediate like 4'-(Methylsulfonyl)acetanilide.
Caption: Workflow for Physicochemical Profiling.
Conclusion
The physicochemical properties of 4'-(Methylsulfonyl)acetanilide detailed in this guide provide a foundational understanding for its application in research and drug development. The presented experimental protocols offer a robust framework for obtaining reliable and reproducible data, which is essential for making informed decisions throughout the drug discovery pipeline. By integrating theoretical knowledge with practical experimental design, researchers can effectively leverage the potential of this versatile pharmaceutical intermediate.
References
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Cheméo. (n.d.). Acetanilide, 4'-(methylsulfonyl)-. Retrieved from [Link]
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NIST. (n.d.). Acetanilide, 4'-(methylsulfonyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Acetanilide. Retrieved from [Link]
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Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]
